molecular formula C20H19N5O B4517659 1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B4517659
M. Wt: 345.4 g/mol
InChI Key: QPQWWSWJRVGFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a heterocyclic compound featuring three key structural motifs:

  • An indole core (1H-indol-3-yl), known for its role in serotonin-related pharmacology.
  • A piperidine ring linked via a methanone bridge, which enhances conformational flexibility and binding affinity.

This compound is of interest due to its hybrid structure, combining pharmacophores associated with central nervous system (CNS) activity (indole) and kinase inhibition (triazolopyridine) .

Properties

IUPAC Name

1H-indol-3-yl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-20(16-13-21-17-6-2-1-5-15(16)17)24-11-8-14(9-12-24)19-23-22-18-7-3-4-10-25(18)19/h1-7,10,13-14,21H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQWWSWJRVGFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Protein Kinases

One of the primary applications of compounds structurally related to 1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is as inhibitors of protein kinases. Specifically, derivatives have shown potent inhibitory activity against GSK-3β (Glycogen Synthase Kinase 3 Beta), which is implicated in various neurodegenerative diseases. For instance, a study demonstrated that certain analogs significantly reduced Tau phosphorylation in primary neurons and exhibited neuroprotective effects in models of cerebral ischemia .

2. Treatment of Inflammatory Diseases

Compounds derived from the triazolo-pyridine framework are noted for their ability to inhibit p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses. New derivatives have been developed that exhibit significant anti-inflammatory properties, indicating their potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Pharmacological Insights

1. Antidepressant Activity

The triazolopyridine derivatives have been linked to antidepressant effects due to their interaction with serotonin receptors. For example, Trazodone, a well-known antidepressant, shares structural similarities with these compounds and provides insights into the potential therapeutic applications of this compound in treating mood disorders .

2. Neuroprotective Effects

The neuroprotective properties of this compound class are further supported by research indicating that they can prevent neuronal death under stress conditions such as glutamate toxicity and oxygen-glucose deprivation. These findings suggest that they may be useful in developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Structural and Optical Properties

Understanding the structural characteristics of this compound is crucial for its application. Studies employing X-ray crystallography have elucidated its molecular geometry and stability under various conditions. The insights gained from these studies can inform modifications to enhance bioactivity or reduce toxicity .

Case Studies and Empirical Data

Study Compound Application Findings
7f (analog)GSK-3β InhibitionReduced Tau phosphorylation; neuroprotection in ischemic models
Triazolo DerivativeAnti-inflammatoryPotent inhibition of p38 MAPK; potential for inflammatory diseases
TrazodoneAntidepressantSimilar mechanism; potential for mood disorders

Mechanism of Action

The mechanism of action of 1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole nucleus in the compound allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs reported in the literature, emphasizing structural variations, physicochemical properties, and biological activities:

Compound Name Core Structure Key Substituents Biological Activity Physicochemical Properties
1H-Indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone (Target) Indole + Triazolopyridine + Piperidine None Potential serotonin modulation, kinase inhibition (hypothesized) High lipophilicity (logP ~3.8)
(6-Methyl-triazolo[4,3-a]pyridin-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (49) Triazolopyridine + Piperidine 6-Methyl, 2-(Trifluoromethyl)phenyl Retinol-binding protein (RBP4) antagonism Melting point: 145–147°C; HPLC purity 98.6%
3-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carbonyl)-triazolo[4,3-a]pyridine-6-carbonitrile (48) Triazolopyridine + Piperidine 6-Cyano, 2-(Trifluoromethyl)phenyl Nonretinoid RBP4 antagonism Synthesized via LiOH-mediated hydrolysis
2-{3-[4-(1H-Indol-3-yl)-piperidin-1-yl]-propyl}-2H-triazolo[4,3-a]pyridin-3-one Indole + Triazolopyridine + Piperidine Propyl linker (vs. methanone) Serotonin receptor modulation (antidepressant) Synthesized via nucleophilic substitution
1H-Indazol-3-yl[3-(trifluoromethyl)-triazolo[4,3-a]pyrazin-7-yl]methanone Indazole + Triazolopyrazine Trifluoromethyl Anticancer (kinase inhibition) Enhanced metabolic stability

Key Structural and Functional Differences

Indole vs. Non-Indole Derivatives

  • The indole group in the target compound distinguishes it from analogs like 49 (trifluoromethylphenyl) and 48 (cyanophenyl). Indole’s aromatic π-system and hydrogen-bonding capacity may enhance interactions with CNS targets like serotonin receptors .
  • 49 and 48, with electron-withdrawing groups (trifluoromethyl, cyano), exhibit higher metabolic stability and RBP4 antagonism due to increased lipophilicity .

Triazolopyridine vs. Triazolopyrazine

  • Replacement of triazolopyridine with triazolopyrazine (as in ’s compound) introduces a nitrogen-rich pyrazine ring, altering electron distribution and kinase selectivity .

Linker Modifications

Biological Activity

The compound 1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone , often referred to as a derivative of indole and triazolo-pyridine, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Composition

The compound's structure can be broken down into several key components:

  • Indole moiety : Known for its diverse biological activities.
  • Triazolo-pyridine : A heterocyclic compound that enhances pharmacological properties.
  • Piperidine ring : Contributes to the overall stability and bioactivity.

Molecular Formula

The molecular formula for this compound is C17H19N5C_{17}H_{19}N_5, with a molecular weight of approximately 313.37 g/mol.

Research indicates that compounds similar to This compound may exhibit various mechanisms of action:

  • Inhibition of Enzymes : Many derivatives have shown potential as inhibitors of key enzymes like GSK-3β and RORγt.
  • Cytokine Modulation : Some studies suggest these compounds can modulate cytokine production, particularly IL-17A, which is significant in autoimmune diseases such as psoriasis.

In Vitro Studies

A study on related triazolo-pyridine derivatives demonstrated potent inhibitory activity against RORγt with an IC50 value of 41 nM. This suggests that the compound may effectively inhibit pathways involved in inflammatory responses .

In Vivo Studies

In vivo evaluations in mouse models have shown that similar compounds can suppress IL-17A production in a dose-dependent manner. For instance, a derivative was tested at doses of 3, 10, 30, and 100 mg/kg, resulting in significant inhibition of IL-17A production .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • GSK-3β Inhibition : A series of indole-triazolo-pyridine maleimides were synthesized and evaluated for their GSK-3β inhibitory activities. Most compounds exhibited high potency, indicating potential therapeutic applications in cancer treatment .
  • Cytotoxicity Against Cancer Cells : Research on imidazo[1,2-a]pyridine derivatives demonstrated cytotoxic effects against HeLa cells, with LED values ranging from 25 to 100 μM for various compounds. This suggests potential applications in cancer therapy .

Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (nM)Biological Implication
RORγt InhibitionTriazolo-pyridine41Anti-inflammatory effects
IL-17A SuppressionIndole derivative130Potential treatment for autoimmune diseases
GSK-3β InhibitionMaleimide derivativeNot specifiedCancer treatment potential

Q & A

Q. What are the recommended synthetic routes for 1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including coupling reactions between triazolo-pyridine and piperidine-indole moieties. Key steps include:

  • Coupling Reactions : Use of HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and i-PrNEt (N,N-diisopropylethylamine) for amide bond formation .
  • Microwave-Assisted Synthesis : For time-sensitive steps (e.g., palladium-catalyzed cross-coupling), microwave irradiation at 130°C in DMF with catalysts like Pd(PPh3)4 reduces reaction time .
  • Purification : Silica gel chromatography (0–70% EtOAc/hexanes) and recrystallization yield >95% purity .
    Optimization Tips : Adjust solvent polarity (DMF for polar intermediates, THF for Grignard reactions) and use Fe(acac)3 as a catalyst for methyl group incorporation .

Q. How should structural characterization be performed to confirm the compound’s identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (300 MHz, CDCl3) is critical for verifying connectivity. Key signals include δ 8.92 ppm (triazolo-pyridine proton) and δ 5.70 ppm (piperidine methanone proton) .
  • Mass Spectrometry (MS) : ESI+ confirms molecular weight (e.g., m/z 389 [M+H]+ for methyl-substituted analogs) .
  • HPLC : Use method A (C18 column, gradient elution) to assess purity (>98% AUC) and retention time (tR = 14.1 min) .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

Methodological Answer:

  • In Vitro Kinase Inhibition : Test against Pim-1 kinase using fluorescence polarization assays. IC50 values from similar triazolo-pyridine derivatives range from 0.1–10 µM .
  • Cell Viability Assays : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to evaluate antitumor potential. Compare with reference compounds like PKI-402 .
  • Solubility Screening : Measure logP values via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) at the triazolo-pyridine 6-position to enhance kinase binding. Compare with analogs like compound 49 (methyl substitution, IC50 = 12 nM) .
  • Scaffold Hopping : Replace indole with pyrrolidine or cyclopentane moieties to assess conformational effects on target engagement .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with retinol-binding protein (RBP4) or kinase active sites .

Q. How should contradictory NMR or MS data be resolved during structural validation?

Methodological Answer:

  • 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals (e.g., piperidine methanone protons) and confirm stereochemistry .
  • High-Resolution MS (HRMS) : Resolve isotopic patterns (e.g., chlorine isotopes in compound 35: m/z 408.9, 410.8, 412.0) to distinguish impurities .
  • X-ray Crystallography : For ambiguous cases, grow single crystals in EtOAc/hexanes and validate bond lengths/angles .

Q. What strategies improve pharmacokinetic properties, such as bioavailability or metabolic stability?

Methodological Answer:

  • Prodrug Design : Introduce ester groups (e.g., ethyl 6-bromo-triazolo-pyridine carboxylate) to enhance solubility, followed by in vivo hydrolysis .
  • Metabolite Identification : Use liver microsomes (human/rat) and LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at indole C5) .
  • Plasma Protein Binding Assays : Equilibrium dialysis to measure % binding and adjust logD values via substituent modification .

Q. How can target engagement and mechanism of action be validated in preclinical models?

Methodological Answer:

  • In Vivo Efficacy : Test in xenograft models (e.g., colorectal cancer) at 10–50 mg/kg doses. Monitor tumor volume reduction vs. vehicle controls .
  • Biochemical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with purified targets like RBP4 .
  • Transcriptomic Profiling : RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., apoptosis markers BAX/BCL-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.